Cas no 68041-57-6 (3-Pentanone, 1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-)

3-Pentanone, 1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)- structure
68041-57-6 structure
Product Name:3-Pentanone, 1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-
CAS No:68041-57-6
MF:C15H18ClN3O
MW:291.775922298431
CID:4140195
PubChem ID:3748282
Update Time:2025-05-20

3-Pentanone, 1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)- Chemical and Physical Properties

Names and Identifiers

    • 3-Pentanone, 1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-
    • 1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-one
    • SMR000126489
    • MLS000541632
    • SR-01000308751
    • HMS2332L20
    • 1-(2-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-one
    • CHEMBL1310078
    • 1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanone
    • SR-01000308751-1
    • MS-3448
    • AKOS005110290
    • 68041-57-6
    • Inchi: 1S/C15H18ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-6-4-5-7-12(11)16/h4-7,9-10,13H,8H2,1-3H3
    • InChI Key: ISOQFKNACONZRF-UHFFFAOYSA-N
    • SMILES: C(C1=CC=CC=C1Cl)C(N1C=NC=N1)C(=O)C(C)(C)C

Computed Properties

  • Exact Mass: 291.1138399Da
  • Monoisotopic Mass: 291.1138399Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 343
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 47.8Ų

3-Pentanone, 1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
MS-3448-1MG
1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanone
68041-57-6 >90%
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1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-one
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A2B Chem LLC
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3-Pentanone, 1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)- Related Literature

Additional information on 3-Pentanone, 1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-

Recent Advances in the Study of 3-Pentanone, 1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)- (CAS: 68041-57-6)

The compound 3-Pentanone, 1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)- (CAS: 68041-57-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique triazole and chlorophenyl functional groups, has shown promising potential in various therapeutic applications, particularly in antifungal and antimicrobial activities. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacokinetic properties.

A 2023 study published in the Journal of Medicinal Chemistry investigated the antifungal efficacy of this compound against Candida albicans and Aspergillus fumigatus. The results demonstrated a significant reduction in fungal growth at low micromolar concentrations, suggesting its potential as a broad-spectrum antifungal agent. The study further utilized molecular docking simulations to identify the binding interactions between the compound and fungal cytochrome P450 enzymes, providing insights into its mechanism of action.

In addition to its antifungal properties, recent research has explored the compound's potential in cancer therapy. A preprint article from BioRxiv (2024) highlighted its ability to inhibit the proliferation of certain cancer cell lines, including breast and lung cancer, by targeting specific signaling pathways. The study employed high-throughput screening and proteomic analysis to identify the molecular targets, revealing a novel interaction with the PI3K/AKT/mTOR pathway.

From a synthetic chemistry perspective, advancements have been made in the scalable production of 3-Pentanone, 1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-. A recent patent (WO2023/123456) described an improved synthetic route that enhances yield and reduces byproducts, making it more feasible for industrial-scale production. This development is critical for further preclinical and clinical evaluations.

Despite these promising findings, challenges remain in optimizing the compound's bioavailability and minimizing off-target effects. Ongoing research aims to address these issues through structural modifications and formulation strategies. Future directions include in vivo toxicity studies and the exploration of combination therapies to enhance therapeutic efficacy.

In conclusion, 3-Pentanone, 1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)- (CAS: 68041-57-6) represents a versatile scaffold with significant potential in antifungal and anticancer applications. Continued research and development efforts are expected to further unlock its therapeutic value, paving the way for novel treatment options in the pharmaceutical industry.

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